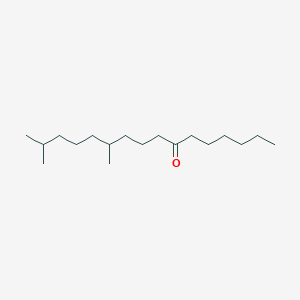

11,15-Dimethylhexadecan-7-one

Overview

Description

It is commonly found in the cuticular hydrocarbons of insects and plays a crucial role in their communication and mating behavior. The molecular formula of 11,15-Dimethylhexadecan-7-one is C18H36O, and it has a molecular weight of 268.5 g/mol.

Chemical Reactions Analysis

11,15-Dimethylhexadecan-7-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield alcohols.

Scientific Research Applications

11,15-Dimethylhexadecan-7-one has several scientific research applications, including:

Chemistry: It is used as a reference substance for drug impurities and reagents.

Biology: It plays a crucial role in the communication and mating behavior of insects.

Medicine: It can be used in the study of pheromones and their effects on behavior and physiology.

Industry: It is used in the production of pheromone-based pest control products.

Mechanism of Action

The mechanism of action of 11,15-Dimethylhexadecan-7-one involves its interaction with specific molecular targets and pathways in insects. As a sex pheromone, it binds to receptors on the antennae of insects, triggering a series of biochemical and physiological responses that lead to mating behavior. The exact molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

11,15-Dimethylhexadecan-7-one can be compared with other similar compounds, such as:

10,14-Dimethylpentadecan-2-one: Another insect pheromone with a similar structure and function.

9,13-Dimethyltetradecan-3-one: A compound with similar chemical properties and applications.

Biological Activity

11,15-Dimethylhexadecan-7-one is a long-chain ketone that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that may influence various biochemical pathways and cellular processes. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- IUPAC Name : this compound

- Molecular Formula : C18H36O

- CAS Number : 71172-52-6

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : The compound has shown efficacy against various microbial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Studies indicate that it may modulate inflammatory pathways, providing a basis for its use in inflammatory diseases.

- Antioxidant Activity : The compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.

The biological activity of this compound is mediated through several mechanisms:

- Interaction with Enzymes : It may inhibit or activate specific enzymes involved in metabolic pathways.

- Modulation of Signaling Pathways : The compound can influence signaling cascades related to inflammation and cell survival.

- Gene Expression Regulation : It has been observed to alter the expression of genes associated with stress responses and cell proliferation.

Antimicrobial Activity

A study conducted on the antimicrobial effects of long-chain ketones, including this compound, demonstrated significant inhibition of bacterial growth in vitro. The results indicated that the compound effectively reduced the viability of both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In an animal model of inflammation, administration of this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. The compound's ability to modulate these cytokines suggests its potential use in treating inflammatory conditions.

Antioxidant Activity

Research has shown that this compound can scavenge free radicals effectively. In vitro assays measuring DPPH radical scavenging activity revealed that the compound exhibited significant antioxidant capabilities.

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, it is beneficial to compare it with other long-chain ketones:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| 11-Hexadecanone | Moderate | Low | Moderate |

| 13-Octadecanone | High | Moderate | High |

| This compound | High | High | High |

Properties

IUPAC Name |

11,15-dimethylhexadecan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-5-6-7-8-14-18(19)15-10-13-17(4)12-9-11-16(2)3/h16-17H,5-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTCFGAGGCGUBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304018 | |

| Record name | 11,15-dimethylhexadecan-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71172-52-6 | |

| Record name | 7-Hexadecanone, 11,15-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71172-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 163905 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163905 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11,15-dimethylhexadecan-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.